2-(4-Methylpent-3-EN-1-YL)propanedioic acid
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Overview
Description
2-(4-Methylpent-3-EN-1-YL)propanedioic acid is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of a propanedioic acid moiety substituted with a 4-methylpent-3-en-1-yl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpent-3-EN-1-YL)propanedioic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of malonic acid derivatives with 4-methylpent-3-en-1-yl halides in the presence of a base such as sodium ethoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpent-3-EN-1-YL)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the 4-methylpent-3-en-1-yl group to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
2-(4-Methylpent-3-EN-1-YL)propanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpent-3-EN-1-YL)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, 2-(4-methyl-3-penten-1-yl)-: A closely related compound with similar structural features.
Methyl 3,3-dimethyl-2-oxobutanoate: Another compound with a similar backbone but different substituents.
Uniqueness
2-(4-Methylpent-3-EN-1-YL)propanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-(4-methylpent-3-enyl)propanedioic acid |
InChI |
InChI=1S/C9H14O4/c1-6(2)4-3-5-7(8(10)11)9(12)13/h4,7H,3,5H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
JYXCQXHRONHXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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